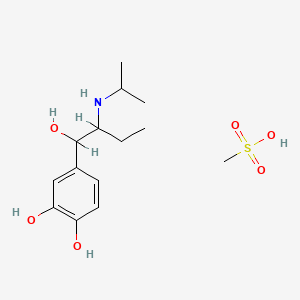

Isoetharine Mesylate

Descripción

See also: Isoetharine (has active moiety).

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.CH4O3S/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9;1-5(2,3)4/h5-8,10,13-17H,4H2,1-3H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYAGMVKMXZVNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045571 | |

| Record name | Isoetharine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID856022 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7279-75-6 | |

| Record name | Isoetharine mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7279-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ISOETHARINE MESYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoetharine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoetarine mesilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Isoetharine Mesylate on Beta-2 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoetharine is a catecholamine derivative and a short-acting, relatively selective beta-2 adrenergic receptor agonist.[1] Its primary therapeutic application is as a bronchodilator for the relief of symptoms associated with asthma, bronchitis, and emphysema.[2][3] The mechanism of action is centered on its interaction with beta-2 adrenergic receptors located on the smooth muscle cells of the airways.[4] This interaction initiates a well-defined signaling cascade that results in smooth muscle relaxation and subsequent bronchodilation.[1] This document provides a comprehensive technical overview of this mechanism, including the molecular interactions, signaling pathways, quantitative pharmacological data, and detailed experimental protocols relevant to its study.

Introduction to Isoetharine and the Beta-2 Adrenergic Receptor

Isoetharine mesylate is the salt form of isoetharine, a synthetic catecholamine. As a beta-adrenergic agonist, it mimics the action of endogenous catecholamines like epinephrine. While it exhibits selectivity for the beta-2 adrenergic receptor, it is not entirely specific and can interact with beta-1 adrenergic receptors at higher concentrations, which may lead to cardiac side effects.

The beta-2 adrenergic receptor (β2-AR) is a G-protein coupled receptor (GPCR) belonging to the rhodopsin-like family. It is predominantly expressed in the smooth muscle of the airways, uterus, and vasculature. In the airways, its activation is the primary mechanism for inducing bronchodilation.

Core Mechanism of Action

The bronchodilatory effect of isoetharine is a direct consequence of its agonistic activity at the β2-AR on airway smooth muscle cells. The process can be broken down into a series of molecular events:

-

Receptor Binding: Isoetharine binds to the β2-AR on the surface of bronchial smooth muscle cells.

-

G-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated heterotrimeric G-protein, Gs. The Gs protein releases its bound GDP and binds GTP, causing the dissociation of its α-subunit (Gαs) from the βγ-subunits.

-

Adenylyl Cyclase Activation: The activated Gαs subunit then binds to and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This leads to a significant increase in intracellular cAMP levels.

-

Downstream Signaling and Muscle Relaxation: The elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates several target proteins that collectively lead to smooth muscle relaxation by:

-

Inactivating myosin light-chain kinase (MLCK), an enzyme essential for muscle contraction.

-

Reducing intracellular calcium concentrations.

-

This cascade ultimately results in the relaxation of the bronchial smooth muscle, widening of the airways, and relief from bronchospasm.

Signaling Pathway Visualization

Caption: Isoetharine signal transduction at the beta-2 adrenergic receptor.

Quantitative Pharmacology

| Parameter | Description | Typical Value Range for a Beta-2 Agonist |

| Ki / Kd | Dissociation constant, a measure of binding affinity. Lower values indicate higher affinity. | nM to µM range |

| EC50 | Half-maximal effective concentration, a measure of potency. Lower values indicate higher potency. | nM to µM range |

| Emax | Maximum effect or efficacy of the drug. | Often expressed as a percentage of a reference agonist like isoproterenol. |

Note: Specific quantitative data for this compound was not found in the initial search and would require access to more specialized pharmacological databases or older literature.

Key Experimental Protocols

The characterization of isoetharine's mechanism of action relies on a suite of in vitro and ex vivo assays.

cAMP Accumulation Assay

This assay directly measures the functional consequence of β2-AR activation—the production of the second messenger cAMP.

Objective: To quantify the increase in intracellular cAMP levels in response to stimulation with isoetharine.

General Methodology:

-

Cell Culture: A suitable cell line endogenously expressing β2-AR (e.g., HEK293) or a primary cell culture (e.g., human airway smooth muscle cells) is cultured to an appropriate density.

-

Cell Preparation: Cells are harvested, washed, and resuspended in a stimulation buffer, which may contain a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Stimulation: The cell suspension is dispensed into a multi-well plate. Serial dilutions of isoetharine are added to the wells and incubated for a specific time (e.g., 45 minutes). A positive control, such as the adenylyl cyclase activator forskolin, is also used.

-

Cell Lysis: After incubation, a lysis buffer is added to release the intracellular cAMP.

-

Detection: The amount of cAMP is quantified using a competitive immunoassay. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen, where labeled cAMP competes with the sample cAMP for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.

-

Data Analysis: A standard curve is generated, and the cAMP concentrations in the samples are interpolated. Dose-response curves are plotted to determine the EC50 of isoetharine.

Caption: General workflow for a cAMP accumulation assay.

Airway Smooth Muscle Relaxation Assay (Organ Bath)

This ex vivo assay provides a functional measure of the physiological effect of isoetharine on airway tissue.

Objective: To measure the relaxant effect of isoetharine on pre-contracted airway smooth muscle.

General Methodology:

-

Tissue Preparation: Tracheal rings or bronchial strips are dissected from an animal model (e.g., guinea pig, mouse, sheep) and mounted in an organ bath filled with a physiological salt solution, aerated with carbogen (95% O2, 5% CO2), and maintained at 37°C.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

-

Contraction: The smooth muscle is contracted with a bronchoconstrictor agent, such as acetylcholine or carbachol, to a submaximal level (e.g., 75% of the maximal response).

-

Drug Addition: Once the contraction has plateaued, a cumulative concentration-response curve is generated by adding increasing concentrations of isoetharine to the organ bath.

-

Measurement: The isometric tension of the muscle is continuously recorded. Relaxation is measured as the percentage decrease from the pre-contracted tension.

-

Data Analysis: The percentage of relaxation is plotted against the logarithm of the isoetharine concentration to determine the EC50 and Emax for relaxation.

Caption: Workflow for an ex vivo airway smooth muscle relaxation assay.

Conclusion

The mechanism of action of this compound is a classic example of beta-2 adrenergic receptor agonism. By binding to β2-ARs on airway smooth muscle, it triggers a Gs-protein-mediated signaling cascade that leads to increased intracellular cAMP. This rise in the second messenger cAMP ultimately causes muscle relaxation and bronchodilation, providing relief from obstructive airway diseases. The experimental protocols detailed herein represent the standard methodologies used to elucidate and quantify the pharmacological properties of isoetharine and other beta-2 agonists, providing crucial data for both basic research and clinical development.

References

An In-depth Technical Guide to the Isoetharine Mesylate Signaling Pathway and cAMP Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoetharine mesylate is a selective beta-2 adrenergic receptor agonist utilized clinically as a bronchodilator for the treatment of asthma, bronchitis, and emphysema.[1][2][3][4][5] Its therapeutic effects are mediated through the stimulation of the β2-adrenergic receptor signaling cascade, leading to a significant increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This guide provides a detailed examination of the molecular mechanisms underlying this compound's action, from receptor binding to the downstream physiological response. It includes a summary of its signaling pathway, quantitative data on its activity, and detailed protocols for key experimental assays used to characterize its pharmacological profile.

The this compound Signaling Pathway

Isoetharine is a catecholamine that functions as a relatively selective agonist for β2-adrenergic receptors. The pharmacological effects of isoetharine are attributable to its stimulation of intracellular adenylyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP.

The signaling cascade is initiated when this compound binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), located on the surface of smooth muscle cells in the respiratory tract. This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP into the second messenger, cAMP.

The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle, which alleviates bronchospasm. Additionally, elevated cAMP can inhibit the release of inflammatory mediators from mast cells.

Figure 1: this compound Signaling Pathway.

Quantitative Data

While specific Kd and comprehensive Emax values for this compound were not detailed in the provided search results, it is characterized as a short-acting β2AR agonist. One study noted that older short-acting β2AR agonists, like isoetharine, exhibit minor G protein bias in their signaling. Another source indicates an AC50 value of 5.10 mM for the inhibition of melanin deposition in a zebrafish larvae model.

| Parameter | Value | Description | Reference |

| AC50 | 5.10 mM | Concentration for 50% of maximal activity in inhibiting melanin deposition in zebrafish larvae. | |

| Signaling Bias | Minor G protein bias | Preferential activation of the G protein pathway over other potential pathways like β-arrestin recruitment. |

Experimental Protocols

The characterization of compounds like this compound relies on robust in vitro assays. The following sections detail the methodologies for two fundamental experiments: radioligand binding assays and cAMP accumulation assays.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying receptor density (Bmax) and the affinity (Kd) of a ligand for a receptor.

Objective: To determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the β2-adrenergic receptor to near confluence.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer.

-

Perform differential centrifugation to isolate the cell membrane fraction containing the receptors.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a high-affinity radioligand for the β2-adrenergic receptor (e.g., ³H-dihydroalprenolol).

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.

-

To determine non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of a known, unlabeled antagonist.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

-

Separation and Detection:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Dry the filters and add a scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.

-

References

The Pharmacological Profile of Isoetharine Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoetharine Mesylate is a short-acting β2-adrenergic receptor agonist that has historically been used as a bronchodilator for the treatment of asthma, wheezing, and chronic asthmatic bronchitis.[1][2] As a catecholamine derivative, it exhibits relative selectivity for β2-adrenergic receptors, primarily located on bronchial smooth muscle.[2][3] Activation of these receptors initiates a signaling cascade leading to bronchodilation and relief from bronchospasm. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and pharmacokinetics, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Mechanism of Action

Isoetharine is a direct-acting sympathomimetic amine that selectively binds to and activates β2-adrenergic receptors.[2] This interaction triggers the activation of intracellular adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, resulting in a cascade of events that culminates in the relaxation of bronchial smooth muscle. This smooth muscle relaxation leads to the widening of the airways, thereby alleviating bronchospasm. Additionally, elevated cAMP levels can inhibit the release of inflammatory mediators from mast cells.

Signaling Pathway

The binding of Isoetharine to the β2-adrenergic receptor initiates a well-defined signaling pathway. The activated receptor couples to a stimulatory G protein (Gs), causing the dissociation of its α-subunit (Gαs). Gαs, in its GTP-bound state, then activates adenylyl cyclase, leading to the production of cAMP. cAMP subsequently activates PKA, which phosphorylates downstream targets to induce smooth muscle relaxation.

References

In Vitro Effects of Isoetharine Mesylate on Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoetharine mesylate is a selective beta-2 adrenergic agonist known for its bronchodilatory effects, which are primarily mediated by the relaxation of airway smooth muscle cells. This technical guide provides an in-depth overview of the in vitro effects of this compound on smooth muscle cells. It details the underlying signaling pathways, outlines comprehensive experimental protocols for studying these effects, and presents a framework for the quantitative analysis of its pharmacological activity. This document is intended to serve as a valuable resource for researchers and professionals involved in respiratory drug discovery and development.

Introduction

Isoetharine is a catecholamine and a relatively selective beta-2 adrenergic agonist.[1] Its therapeutic effect as a fast-acting bronchodilator is attributed to its ability to relax the smooth muscle of the airways, making it a subject of interest in the study of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Understanding the precise in vitro effects and mechanisms of action of this compound on smooth muscle cells is crucial for the development of more targeted and effective respiratory therapies.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating beta-2 adrenergic receptors on the surface of smooth muscle cells.[3] This interaction initiates a well-defined intracellular signaling cascade that ultimately leads to muscle relaxation.

The primary mechanism involves the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4] The resulting increase in intracellular cAMP levels is a key step in the relaxation process. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates several target proteins within the cell. This phosphorylation cascade leads to a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase (MLCK), an enzyme essential for muscle contraction. The inhibition of MLCK reduces the phosphorylation of myosin, leading to the relaxation of the smooth muscle fibers.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of this compound in smooth muscle cells.

Caption: Signaling pathway of this compound in smooth muscle cells.

Quantitative Data on In Vitro Efficacy

Table 1: Potency of this compound in Inducing Smooth Muscle Relaxation

This table would typically summarize the EC50 values obtained from dose-response experiments on isolated smooth muscle tissues, such as tracheal rings.

| Tissue Preparation | Pre-contraction Agent | EC50 (M) | n (replicates) |

| Guinea Pig Tracheal Rings | Histamine (1 µM) | [Insert Value] | [Insert Value] |

| Human Bronchial Rings | Methacholine (1 µM) | [Insert Value] | [Insert Value] |

| Rat Aortic Rings | Phenylephrine (1 µM) | [Insert Value] | [Insert Value] |

Table 2: Receptor Binding Affinity of this compound

This table would present the Ki values from radioligand binding assays, indicating the affinity of this compound for the beta-2 adrenergic receptor.

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | n (replicates) |

| Human Beta-2 Adrenergic Receptor | [³H]-CGP 12177 | CHO-K1 | [Insert Value] | [Insert Value] |

Experimental Protocols

Detailed methodologies are essential for the reproducible in vitro evaluation of this compound's effects on smooth muscle cells. The following are representative protocols for key experiments.

Isolation and Culture of Airway Smooth Muscle Cells

This protocol describes a general method for establishing primary cultures of human airway smooth muscle cells.

Experimental Workflow Diagram

Caption: Workflow for the isolation and culture of airway smooth muscle cells.

Methodology:

-

Tissue Procurement: Obtain fresh human bronchial tissue from surgical resections.

-

Dissection: Under sterile conditions, carefully dissect the smooth muscle layer, removing cartilage, epithelium, and connective tissue.

-

Mincing: Finely mince the isolated smooth muscle tissue.

-

Enzymatic Digestion: Incubate the minced tissue in a digestion buffer containing enzymes such as collagenase, elastase, and DNase to dissociate the cells.

-

Cell Filtration and Collection: Pass the digested tissue through a cell strainer to obtain a single-cell suspension. Centrifuge the suspension to pellet the cells.

-

Cell Culture: Resuspend the cell pellet in a suitable culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum, antibiotics, and growth factors) and plate in culture flasks.

-

Cell Characterization: Confirm the smooth muscle cell phenotype through immunofluorescence staining for alpha-smooth muscle actin.

In Vitro Smooth Muscle Relaxation Assay (Organ Bath)

This protocol outlines the procedure for assessing the relaxant effects of this compound on isolated tracheal rings.

Methodology:

-

Tissue Preparation: Isolate the trachea from a suitable animal model (e.g., guinea pig) and cut it into rings of 2-3 mm in width.

-

Mounting: Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 grams.

-

Pre-contraction: Induce a stable contraction with a contractile agent such as histamine or methacholine.

-

Dose-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Data Recording: Record the changes in isometric tension using a force-displacement transducer.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the maximal relaxation and plot a dose-response curve to determine the EC50 value.

Intracellular cAMP Measurement

This protocol describes a method for quantifying changes in intracellular cAMP levels in cultured smooth muscle cells following treatment with this compound.

Methodology:

-

Cell Seeding: Seed cultured airway smooth muscle cells in a multi-well plate and grow to confluence.

-

Pre-treatment: Incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Treat the cells with varying concentrations of this compound for a specified time.

-

Cell Lysis: Lyse the cells to release intracellular contents.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available cAMP enzyme immunoassay (EIA) kit.

-

Data Analysis: Normalize the cAMP levels to the total protein concentration in each sample and plot the concentration-response curve.

Conclusion

This technical guide provides a comprehensive overview of the in vitro effects of this compound on smooth muscle cells, with a focus on its mechanism of action, quantitative analysis, and detailed experimental protocols. While specific quantitative data for this compound remains to be fully consolidated in publicly accessible literature, the provided frameworks for data presentation and experimental design offer a robust foundation for researchers. The information and methodologies detailed herein are intended to facilitate further research into the pharmacology of this compound and to aid in the development of novel therapies for respiratory diseases.

References

- 1. Airway smooth muscle relaxation results from a reduction in the frequency of Ca2+ oscillations induced by a cAMP-mediated inhibition of the IP3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Effects of Beta-2 Agonists on Skeletal Muscle Differentiation, Hypertrophy, and Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoetharine | C13H21NO3 | CID 3762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide to the Metabolism of Isoetharine Mesylate by Catechol-O-Methyltransferase (COMT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoetharine is a short-acting β2-adrenergic receptor agonist that has been used as a bronchodilator for the treatment of asthma and other respiratory conditions.[1][2] As a catecholamine derivative, its chemical structure, characterized by a catechol moiety (a benzene ring with two adjacent hydroxyl groups), makes it a prime substrate for metabolism by Catechol-O-Methyltransferase (COMT).[3][4] This enzyme plays a crucial role in the inactivation of biologically active catechols, including endogenous neurotransmitters and xenobiotics like isoetharine. Understanding the specifics of this metabolic pathway is essential for drug development professionals and researchers investigating the pharmacokinetics, efficacy, and potential drug-drug interactions of isoetharine and related catechol-containing compounds.

This technical guide provides a comprehensive overview of the metabolism of isoetharine mesylate by COMT, detailing the metabolic pathway, quantitative data from in vitro studies, and detailed experimental protocols for further research.

The Metabolic Pathway of Isoetharine by COMT

The primary metabolic transformation of isoetharine by COMT is the O-methylation of one of the hydroxyl groups on the catechol ring. This reaction is catalyzed by COMT in the presence of the co-substrate S-adenosyl-L-methionine (SAM), which donates a methyl group. The resulting metabolite is 3-O-methyl-isoetharine. This methylation significantly reduces the affinity of the compound for the β2-adrenergic receptor, leading to its pharmacological inactivation.

In addition to methylation by COMT, isoetharine can also undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs). Notably, a doubly conjugated metabolite, which is both methylated and sulfated, has been identified in in vitro systems, suggesting a concerted action of COMT and SULTs in the overall metabolism of isoetharine.

Below is a diagram illustrating the metabolic pathway of isoetharine.

Quantitative Data on Isoetharine Metabolism

The following table summarizes the formation of sulfated and methylated-sulfated metabolites of isoetharine in HepG2 human hepatoma cells. The cells were incubated with 50 µM this compound for 18 hours. The data is presented as the percentage of total sulfated metabolites.

| Metabolite | Percentage of Total Sulfated Metabolites (%) |

| Sulfated Isoetharine | 65.4 |

| Methylated-Sulfated Isoetharine | 34.6 |

Data adapted from Kurogi et al., 2012.

This data clearly demonstrates that a significant portion of the metabolites undergoes both methylation and sulfation, highlighting the interplay between COMT and SULT enzymes in the biotransformation of isoetharine.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the metabolism of isoetharine by COMT.

In Vitro COMT Enzyme Kinetic Study (Adapted from general protocols)

This protocol outlines a method to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the COMT-mediated O-methylation of isoetharine.

4.1.1. Materials

-

Recombinant human soluble COMT (S-COMT) or membrane-bound COMT (MB-COMT)

-

This compound

-

S-adenosyl-L-methionine (SAM)

-

Magnesium chloride (MgCl2)

-

Dithiothreitol (DTT)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile

-

Formic acid

-

Ultrapure water

-

UPLC-MS/MS system

4.1.2. Experimental Workflow

4.1.3. Detailed Procedure

-

Preparation of Reagents:

-

Prepare a 1 M Tris-HCl buffer (pH 7.4).

-

Prepare stock solutions of this compound (e.g., 10 mM in water), SAM (e.g., 10 mM in water), and MgCl2 (e.g., 1 M).

-

Dilute the recombinant human COMT to a working concentration (e.g., 0.1 mg/mL) in Tris-HCl buffer containing DTT.

-

-

Incubation:

-

In a microcentrifuge tube, prepare the reaction mixture (final volume of 200 µL) containing:

-

Tris-HCl buffer (50 mM)

-

MgCl2 (5 mM)

-

DTT (1 mM)

-

Recombinant human COMT (e.g., 5 µg)

-

Varying concentrations of this compound (e.g., 0.5, 1, 2, 5, 10, 20, 50, 100 µM).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding SAM to a final concentration of 500 µM.

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing 1% formic acid.

-

-

Sample Processing and Analysis:

-

Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Analyze the samples for the formation of 3-O-methyl-isoetharine using a validated UPLC-MS/MS method (see section 4.2).

-

-

Data Analysis:

-

Calculate the initial velocity (V) of the reaction at each substrate concentration (pmol of metabolite formed/min/mg of protein).

-

Plot the reaction velocity (V) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

-

UPLC-MS/MS Method for Quantification of Isoetharine and 3-O-Methyl-Isoetharine

This section provides a proposed UPLC-MS/MS method for the simultaneous quantification of isoetharine and its primary metabolite, 3-O-methyl-isoetharine. Method validation according to regulatory guidelines is essential before use in formal studies.

4.2.1. Instrumentation

-

Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

4.2.2. Chromatographic Conditions (Example)

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B (linear gradient)

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B (linear gradient)

-

3.1-4.0 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

4.2.3. Mass Spectrometric Conditions (Predicted)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Isoetharine | 240.2 | 167.1 | 15 |

| 3-O-Methyl-Isoetharine | 254.2 | 181.1 | 15 |

| Internal Standard (e.g., Isoproterenol-d7) | 219.2 | 148.1 | 20 |

Note: These MRM transitions are predicted based on the chemical structures and may require optimization.

4.2.4. Sample Preparation

-

For in vitro samples, protein precipitation with acetonitrile is generally sufficient.

-

For biological matrices like plasma or urine, solid-phase extraction (SPE) may be required to remove interferences and concentrate the analytes.

Signaling Pathway

Isoetharine exerts its therapeutic effect by acting as a selective agonist for β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors on bronchial smooth muscle cells leads to a cascade of intracellular events that result in bronchodilation.

Upon binding of isoetharine to the β2-adrenergic receptor, the associated Gs protein is activated. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates and inactivates myosin light chain kinase (MLCK), an enzyme crucial for smooth muscle contraction. The inhibition of MLCK leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation.

Conclusion

References

- 1. Multisubstrate-based system: a kinetic mechanism study of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A refined HPLC method to measure catecholamine-o-methyltransferase activity in selected brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concerted actions of the catechol O-methyltransferase and the cytosolic sulfotransferase SULT1A3 in the metabolism of catecholic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of human soluble and membrane-bound catechol O-methyltransferase: a revised mechanism and description of the thermolabile variant of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Isoetharine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Isoetharine is a catecholamine derivative and a short-acting beta-adrenergic receptor agonist.[1][2] It has been used clinically as a bronchodilator for the relief of symptoms associated with asthma, bronchitis, and emphysema.[2][3] Its therapeutic effects are mediated by its interaction with beta-adrenergic receptors, leading to the relaxation of bronchial smooth muscle.[1] Although it is known to be a relatively selective beta-2 adrenergic agonist, it also exhibits some activity at beta-1 adrenergic receptors.

Core Pharmacodynamics

Mechanism of Action

Isoetharine exerts its pharmacological effects primarily through the stimulation of beta-2 adrenergic receptors located on the surface of bronchial smooth muscle cells. As a catecholamine, its structure is fundamental to its interaction with these receptors. Upon binding, isoetharine activates the receptor, initiating a cascade of intracellular events.

This activation leads to the stimulation of adenylyl cyclase, a membrane-bound enzyme, through the action of a stimulatory G-protein (Gs). Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels is the key second messenger in this pathway, leading to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, causing bronchodilation. This action helps to relieve bronchospasm and improve airflow in the lungs.

Receptor Selectivity

Isoetharine is characterized as a relatively selective beta-2 adrenergic agonist. This selectivity implies that it binds with higher affinity and/or has greater efficacy at beta-2 receptors compared to beta-1 receptors. However, it is important to note that this selectivity is not absolute, and at higher concentrations, isoetharine can also stimulate beta-1 adrenergic receptors, which may lead to cardiovascular side effects such as tachycardia.

Quantitative Pharmacodynamic Data

While isoetharine has been characterized qualitatively as a selective beta-2 agonist, specific quantitative data for its binding affinities (Ki) and functional potencies (EC50) were not available in the public domain literature reviewed for this guide. The following tables are provided as a template for the presentation of such data.

Table 1: Adrenergic Receptor Binding Affinity of Isoetharine

| Receptor Subtype | Ki (nM) | Radioligand Used | Cell/Tissue Type | Reference |

| β1 | Data not available | |||

| β2 | Data not available |

Table 2: Functional Potency of Isoetharine

| Assay Type | Parameter | Value (nM) | Experimental Model | Reference |

| cAMP Accumulation | EC50 | Data not available | ||

| Bronchodilation (in vitro) | EC50 | Data not available | Guinea Pig Trachea |

Signaling Pathway and Experimental Workflows

Isoetharine Signaling Pathway

The intracellular signaling cascade initiated by isoetharine binding to the beta-2 adrenergic receptor is depicted below.

Caption: Isoetharine-induced beta-2 adrenergic signaling cascade.

Experimental Workflow for Assessing Pharmacodynamics

The following diagram illustrates a typical experimental workflow for characterizing the pharmacodynamic properties of a beta-adrenergic agonist like isoetharine.

Caption: Workflow for pharmacodynamic characterization.

Structure-Activity Relationship of Catecholamine Agents

The chemical structure of isoetharine, as a catecholamine, is critical to its activity. The diagram below illustrates the key structural features and their relationship to its function as a beta-2 adrenergic agonist.

Caption: Structure-activity relationship of isoetharine.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to determine the pharmacodynamic properties of beta-adrenergic agonists like isoetharine.

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol is designed to determine the binding affinity of isoetharine for beta-1 and beta-2 adrenergic receptors through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing human beta-1 or beta-2 adrenergic receptors.

-

Radioligand: A non-selective beta-adrenergic antagonist with high affinity, such as [3H]-CGP 12177 or [125I]-Iodocyanopindolol.

-

Non-specific Binding Control: A high concentration of a non-labeled beta-adrenergic antagonist (e.g., 10 µM propranolol).

-

Test Compound: Isoetharine hydrochloride or mesylate, serially diluted.

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and isolate the membrane fraction by differential centrifugation. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the competitor (isoetharine).

-

Total Binding: Add cell membranes, radioligand, and binding buffer.

-

Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-labeled antagonist.

-

Competition: Add cell membranes, radioligand, and varying concentrations of isoetharine.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of isoetharine.

-

Determine the IC50 (the concentration of isoetharine that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay for Functional Potency (EC50)

This assay measures the ability of isoetharine to stimulate the production of cyclic AMP in cells expressing beta-2 adrenergic receptors.

Materials:

-

Cells: A cell line endogenously or recombinantly expressing the human beta-2 adrenergic receptor (e.g., HEK293, CHO).

-

Test Compound: Isoetharine hydrochloride or mesylate, serially diluted.

-

Stimulation Buffer: A physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or serum-free media.

-

Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent the degradation of cAMP.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell Culture Reagents and a plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture and Plating: Culture the cells to an appropriate confluency and seed them into a 96- or 384-well plate. Allow the cells to adhere overnight.

-

Pre-incubation: On the day of the assay, replace the culture medium with stimulation buffer containing a PDE inhibitor and incubate for a short period (e.g., 30 minutes) at 37°C.

-

Agonist Stimulation: Add serial dilutions of isoetharine to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis:

-

Generate a standard curve if required by the assay kit.

-

Plot the measured cAMP levels against the log concentration of isoetharine.

-

Determine the EC50 (the concentration of isoetharine that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Isolated Organ Bath for Bronchodilator Efficacy

This ex vivo method assesses the direct relaxant effect of isoetharine on airway smooth muscle.

Materials:

-

Animal Model: Guinea pig.

-

Isolated Tissue: Tracheal rings.

-

Physiological Salt Solution: Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2.

-

Contractile Agent: A bronchoconstrictor such as histamine or carbachol.

-

Test Compound: Isoetharine hydrochloride or mesylate, serially diluted.

-

Organ Bath System: A water-jacketed organ bath with an isometric force transducer and a data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and carefully dissect the trachea. Cut the trachea into rings, approximately 2-3 mm in width.

-

Mounting: Suspend the tracheal rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and gassed. One end of the ring is fixed, and the other is attached to the force transducer.

-

Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1 gram) for at least 60 minutes, with periodic washing.

-

Pre-contraction: Induce a stable contraction of the tracheal rings by adding a submaximal concentration of a contractile agent (e.g., histamine).

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add isoetharine in a cumulative manner, increasing the concentration in the bath in a stepwise fashion. Record the relaxation response after each addition.

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the pre-contraction induced by the contractile agent.

-

Plot the percentage of relaxation against the log concentration of isoetharine.

-

Determine the EC50 (the concentration of isoetharine that causes 50% of the maximal relaxation) by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

Isoetharine is a catecholamine-based, relatively selective beta-2 adrenergic agonist that mediates bronchodilation through the canonical Gs-adenylyl cyclase-cAMP signaling pathway. While its clinical use has been largely superseded by newer, more selective, and longer-acting agents, the study of its pharmacodynamics remains valuable for understanding the structure-activity relationships of beta-adrenergic agonists. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of the receptor affinity, functional potency, and efficacy of isoetharine and other similar compounds, which is essential for the continued development of novel respiratory therapeutics. Further research is warranted to populate the quantitative data tables and provide a more complete pharmacodynamic profile of this agent.

References

An In-depth Technical Guide on the Initial Discovery and Synthesis of Isoetharine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the initial discovery and synthesis of Isoetharine, a selective β2-adrenergic receptor agonist used as a bronchodilator. Developed by Sterling Drug Inc., its pharmacological properties were extensively investigated by researchers A. M. Lands and M. L. Tainter. This document provides a comprehensive overview of the pioneering synthetic pathway, key experimental protocols, and the foundational pharmacological findings that established Isoetharine as a significant advancement in the treatment of bronchospasm.

Introduction: The Quest for a Selective Bronchodilator

In the mid-20th century, the search for effective treatments for asthma and other obstructive airway diseases was a significant focus of pharmaceutical research. Existing treatments, such as epinephrine and isoproterenol, were non-selective adrenergic agonists, leading to undesirable cardiovascular side effects. This created a demand for a bronchodilator with greater selectivity for the receptors in the bronchial smooth muscle. Isoetharine emerged from this research as a third-generation β2 agonist, offering more targeted relief from bronchospasm.[1]

Initial Discovery and Key Contributors

Isoetharine, chemically known as 1-(3,4-dihydroxyphenyl)-2-isopropylamino-1-butanol hydrochloride, was developed at the laboratories of Sterling Drug Inc.[2] The seminal pharmacological work that characterized its activity was conducted by A. M. Lands and M. L. Tainter. Their research was instrumental in elucidating the drug's mechanism of action and establishing its profile as a potent bronchodilator with comparatively lower cardiac stimulation than its predecessors.[1]

The Initial Synthesis of Isoetharine: A Detailed Protocol

The initial synthesis of Isoetharine, as developed by Sterling Drug Inc., involved a multi-step process starting from catechol. The following protocol is a representation of the likely synthetic route based on the chemical literature of the era and the known synthesis of similar catecholamines.

Experimental Protocol: Synthesis of Isoetharine

Step 1: Friedel-Crafts Acylation of Catechol

-

Objective: To introduce an acyl group to the catechol ring, forming 3,4-dihydroxy-α-chloroacetophenone.

-

Procedure:

-

Catechol is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an inert solvent such as carbon disulfide or nitrobenzene.

-

The reaction mixture is stirred at a controlled temperature to prevent side reactions.

-

Upon completion, the reaction is quenched by the addition of acid and ice.

-

The resulting 3,4-dihydroxy-α-chloroacetophenone is then isolated and purified, typically by recrystallization.

-

Step 2: Amination of 3,4-dihydroxy-α-chloroacetophenone

-

Objective: To introduce the isopropylamino group.

-

Procedure:

-

The purified 3,4-dihydroxy-α-chloroacetophenone is reacted with an excess of isopropylamine in a suitable solvent, such as ethanol.

-

The reaction is typically carried out under reflux to drive it to completion.

-

The intermediate product, an α-aminoketone, is formed.

-

Step 3: Reduction of the Ketone

-

Objective: To reduce the ketone group to a secondary alcohol, forming Isoetharine.

-

Procedure:

-

The α-aminoketone intermediate is subjected to a reduction reaction. A common method of the time would have been catalytic hydrogenation using a palladium or platinum catalyst under a hydrogen atmosphere.

-

Alternatively, a chemical reducing agent such as sodium borohydride could be employed.

-

The reaction is monitored until the ketone is fully reduced.

-

Step 4: Salt Formation and Purification

-

Objective: To convert the free base of Isoetharine into a stable, water-soluble salt and to purify the final product.

-

Procedure:

-

The crude Isoetharine free base is dissolved in a suitable solvent, such as isopropanol.

-

A solution of hydrochloric acid in a non-aqueous solvent (e.g., ethereal HCl) is added to precipitate Isoetharine hydrochloride.

-

The precipitated salt is collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.

-

Quantitative Data

| Parameter | Typical Value (Estimated) |

| Overall Yield | 30-50% |

| Melting Point | Specific to the salt form |

| Purity (by elemental analysis) | >98% |

Mechanism of Action and Signaling Pathway

Isoetharine exerts its therapeutic effect by selectively stimulating β2-adrenergic receptors on the surface of bronchial smooth muscle cells.[3] This initiates a signaling cascade that leads to bronchodilation.

-

Receptor Binding: Isoetharine binds to the β2-adrenergic receptor.

-

Adenylate Cyclase Activation: This binding activates the enzyme adenylate cyclase on the inner cell membrane.[3]

-

cAMP Production: Activated adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase. This results in the relaxation of the bronchial smooth muscle and subsequent bronchodilation.

Caption: Signaling pathway of Isoetharine leading to bronchodilation.

Experimental Workflow for Pharmacological Characterization

The initial pharmacological assessment of Isoetharine would have involved a series of in vitro and in vivo experiments to determine its efficacy and selectivity.

Caption: Experimental workflow for the pharmacological profiling of Isoetharine.

Conclusion

The initial discovery and synthesis of Isoetharine by Sterling Drug Inc., and its pharmacological characterization by Lands and Tainter, marked a pivotal moment in the development of respiratory therapeutics. By designing a molecule with greater selectivity for β2-adrenergic receptors, they provided a more targeted and safer treatment for bronchospasm. The foundational work laid out in this guide paved the way for the development of subsequent generations of β2-agonists and remains a cornerstone in the understanding of adrenergic pharmacology.

References

Isoetharine Mesylate: A Technical Guide for Respiratory Disease Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of isoetharine mesylate, a selective beta-2 adrenergic receptor agonist, for its application in respiratory disease research. It covers its core mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols.

Core Mechanism of Action

Isoetharine is a sympathomimetic amine and a relatively selective beta-2 adrenergic agonist.[1][2] Its primary therapeutic effect is the relaxation of bronchial smooth muscle, leading to bronchodilation.[3][4][5] This action is mediated through the stimulation of beta-2 adrenergic receptors on the surface of airway smooth muscle cells.

Signaling Pathway

The binding of isoetharine to beta-2 adrenergic receptors initiates a G-protein-coupled signaling cascade. This activation stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, which culminates in a decrease in intracellular calcium ion concentrations, causing the relaxation of the airway smooth muscle and resulting in bronchodilation.

Caption: The signaling cascade of this compound in airway smooth muscle cells.

Pharmacological Profile

Pharmacokinetics

The onset of action for isoetharine is rapid, though its duration is relatively short compared to newer beta-2 agonists.

| Parameter | Value | Reference |

| Route of Administration | Oral Inhalation | |

| Onset of Action | ~5-15 minutes | |

| Peak Effect | 15-60 minutes | |

| Duration of Action | 1-4 hours | |

| Metabolism | Rapidly metabolized, primarily by Catechol-O-methyltransferase (COMT). |

Pharmacodynamics

Isoetharine is characterized by its selectivity for beta-2 adrenergic receptors over beta-1 receptors, although it can still be associated with beta-1 mediated effects. It demonstrates G protein bias, a characteristic common among beta-2 agonists.

| Parameter | Description | Reference |

| Receptor Target | Beta-2 Adrenergic Receptor (ADRB2) | |

| Receptor Affinity | While known to be a selective beta-2 agonist, specific modern binding affinity data (e.g., Ki values) are not commonly cited in recent literature. Researchers are advised to determine these values empirically for their specific assay systems. | |

| Signaling Bias | Older short-acting beta-agonists like isoetharine show minor G protein bias compared to newer agents. |

Experimental Protocols for Preclinical Research

The following are representative protocols for evaluating the efficacy of this compound in preclinical respiratory models.

In Vitro Assay: Tracheal Ring Relaxation

This experiment directly measures the bronchodilatory effect of a compound on isolated airway tissue.

Caption: Experimental workflow for the in vitro tracheal ring relaxation assay.

Methodology:

-

Tissue Preparation: Humanely euthanize a small animal (e.g., guinea pig) and carefully dissect the trachea. Prepare tracheal rings approximately 3-4 mm in width.

-

Mounting: Suspend the rings in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2. Attach one end to a fixed hook and the other to an isometric force transducer. Apply a resting tension of 1.0 g and allow to equilibrate for 60 minutes.

-

Contraction: Induce a sustained contraction using a contractile agent such as methacholine (1 µM).

-

Drug Addition: Once the contraction has stabilized, add this compound in a cumulative, logarithmic concentration-dependent manner (e.g., 1 nM to 100 µM).

-

Data Recording: Record the relaxation of the tracheal ring from the pre-contracted state.

-

Analysis: Calculate the percentage of relaxation relative to the maximum contraction induced by methacholine. Plot the results as a concentration-response curve to determine the EC50 (half-maximal effective concentration).

In Vivo Assay: Methacholine-Induced Bronchoconstriction

This protocol assesses the ability of isoetharine to protect against bronchoconstrictor challenges in a live animal model.

Caption: Experimental workflow for the in vivo bronchoprotection assay.

Methodology:

-

Animal Preparation: Anesthetize a guinea pig or other suitable species, perform a tracheostomy, and connect the animal to a small animal ventilator. Monitor vital signs throughout the procedure.

-

Drug Administration: Administer a predetermined dose of this compound via the desired route (e.g., aerosolized via a nebulizer connected to the ventilator circuit or intravenously). A vehicle control group should be run in parallel.

-

Baseline Measurement: After a suitable pre-treatment period, record baseline pulmonary mechanics, including airway resistance and dynamic compliance.

-

Bronchoconstrictor Challenge: Administer a bolus intravenous dose of methacholine to induce bronchoconstriction.

-

Data Acquisition: Continuously record changes in airway resistance and compliance following the methacholine challenge.

-

Analysis: Determine the peak airway resistance in both the vehicle- and isoetharine-treated groups. Calculate the percentage of inhibition of the bronchoconstrictor response afforded by isoetharine pre-treatment.

Conclusion

This compound serves as a valuable research tool and a benchmark compound in the study of respiratory diseases. Its well-characterized mechanism as a short-acting, selective beta-2 agonist makes it ideal for use in various in vitro and in vivo models of bronchoconstriction and airway hyperreactivity. While largely superseded in clinical use by longer-acting agents, its established pharmacological profile provides a solid foundation for investigating fundamental aspects of beta-adrenergic signaling and for the preclinical evaluation of novel bronchodilator therapies.

References

Zebrafish Larvae as a Model for Investigating the Effects of Isoetharine on Melanin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the use of the zebrafish (Danio rerio) larval model to study the effects of the β2-adrenergic agonist, isoetharine, on melanin production. Zebrafish larvae offer a powerful in vivo system for such investigations due to their rapid development, optical transparency, and the conservation of key melanogenesis signaling pathways with mammals. This document provides comprehensive experimental protocols, summarizes key quantitative data, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction to the Zebrafish Model in Pigmentation Research

Zebrafish have emerged as a premier model organism for studying vertebrate development and disease, including the intricate processes of pigmentation. Their externally fertilized embryos and transparent larvae allow for real-time, non-invasive observation of melanocyte development and melanin synthesis. The genetic and molecular pathways governing melanogenesis in zebrafish share remarkable similarity with those in humans, making them a relevant and efficient tool for screening compounds that may modulate skin pigmentation.

Isoetharine, a selective β2-adrenergic receptor agonist, is known to influence intracellular signaling cascades that can impact melanin production. This guide outlines the methodologies to precisely quantify these effects in a whole-organism context.

Experimental Protocols

Zebrafish Larvae Maintenance and Drug Exposure

A standardized protocol for the maintenance and treatment of zebrafish larvae is crucial for reproducible results.

Materials:

-

Wild-type zebrafish embryos

-

E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, pH 7.2-7.4)

-

Isoetharine hydrochloride stock solution (e.g., 100 mM in DMSO)

-

1-phenyl-2-thiourea (PTU) solution (0.003% in E3 medium) - optional, to inhibit endogenous pigmentation for baseline studies

-

Multi-well plates (e.g., 24- or 96-well)

-

Incubator at 28.5°C

Procedure:

-

Collect freshly fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C.

-

Optional: If a baseline without endogenous melanin is required, raise embryos in E3 medium containing 0.003% PTU from 8 hours post-fertilization (hpf) to prevent melanin synthesis.

-

At 24 hpf, dechorionate the embryos manually using fine forceps.

-

Transfer individual larvae to the wells of a multi-well plate containing fresh E3 medium.

-

Prepare a serial dilution of isoetharine in E3 medium from the stock solution to achieve the desired final concentrations. A typical dose-response study might include concentrations ranging from 1 µM to 10 mM. Include a vehicle control (e.g., E3 with 0.1% DMSO) and a positive control for melanin inhibition if desired (e.g., kojic acid).

-

Expose the larvae to the isoetharine solutions or control media.

-

Incubate the plates at 28.5°C under a 14:10 hour light:dark cycle.

-

At 48 or 72 hpf, proceed with phenotype-based analysis, melanin content quantification, or tyrosinase activity assays.

Phenotype-Based Assessment of Pigmentation

This method allows for a qualitative and semi-quantitative assessment of melanin inhibition.

Materials:

-

Stereomicroscope with a digital camera

-

Image analysis software (e.g., ImageJ)

-

Tricaine methanesulfonate (MS-222) solution for anesthesia

Procedure:

-

Anesthetize the zebrafish larvae using MS-222.

-

Mount the larvae on a microscope slide in a drop of E3 medium.

-

Capture brightfield images of the dorsal or lateral side of each larva.

-

Using ImageJ or similar software, quantify the pigmented area or the intensity of pigmentation. This can be done by converting the image to grayscale, setting a threshold to select the melanocytes, and measuring the total area or the mean gray value.

-

Compare the measurements between control and isoetharine-treated groups.

Quantification of Melanin Content

This biochemical assay provides a quantitative measure of the total melanin in the larvae.

Materials:

-

Zebrafish larvae (approximately 30 per treatment group)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors)

-

1 N NaOH with 20% DMSO

-

Spectrophotometer or microplate reader

Procedure:

-

Collect approximately 30 larvae per treatment group and wash them with ice-cold PBS.

-

Homogenize the larvae in lysis buffer on ice using a sonicator or pestle.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Carefully remove the supernatant for protein quantification (e.g., using a BCA assay) to normalize the melanin content.

-

Resuspend the melanin pellet in 1 N NaOH/20% DMSO.

-

Incubate at 95°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the solubilized melanin at 490 nm using a spectrophotometer.

-

Normalize the melanin content to the total protein concentration for each sample.

Tyrosinase Activity Assay

This assay measures the activity of the rate-limiting enzyme in melanogenesis.

Materials:

-

Zebrafish larvae (approximately 50-100 per treatment group)

-

Lysis buffer (as in 2.3)

-

L-DOPA solution (2.5 mM in phosphate buffer, pH 6.8)

-

Spectrophotometer or microplate reader

Procedure:

-

Homogenize the larvae in lysis buffer as described for the melanin content assay.

-

Centrifuge the homogenate and collect the supernatant, which contains the tyrosinase enzyme.

-

Determine the protein concentration of the supernatant.

-

In a 96-well plate, add a standardized amount of protein from each sample.

-

Add the L-DOPA solution to each well to initiate the enzymatic reaction.

-

Incubate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

-

Calculate the tyrosinase activity as the rate of change in absorbance per unit of protein.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the described experiments. The data for isoetharine is based on literature values, while the comparative data is illustrative.

Table 1: Dose-Dependent Effect of Isoetharine on Melanin Content in Zebrafish Larvae

| Isoetharine Concentration (mM) | Mean Melanin Content (% of Control) | Standard Deviation |

| 0 (Vehicle Control) | 100 | ± 5.2 |

| 1.0 | 85 | ± 6.1 |

| 2.5 | 68 | ± 5.5 |

| 5.0 | 52 | ± 4.8 |

| 7.5 | 25 | ± 3.9 |

| 10.0 | 10 | ± 2.5 |

Note: Data is representative and should be determined experimentally.

Table 2: Effect of Isoetharine on Tyrosinase Activity in Zebrafish Larvae

| Treatment | Mean Tyrosinase Activity (% of Control) | Standard Deviation |

| Vehicle Control | 100 | ± 7.3 |

| Isoetharine (5.10 mM) | 48 | ± 6.5 |

| Kojic Acid (Positive Control) | 35 | ± 4.9 |

Note: Data is representative and should be determined experimentally.

Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing isoetharine's effects on zebrafish melanin.

Signaling Pathway of Isoetharine-Induced Melanin Inhibition

Caption: Isoetharine's signaling cascade leading to altered melanin synthesis.

Conclusion

The zebrafish larval model provides a robust and high-throughput platform for dissecting the effects of compounds like isoetharine on melanogenesis. The protocols and visualizations presented in this guide offer a comprehensive framework for researchers to investigate the mechanisms of action of β-adrenergic signaling on pigmentation. This model system, coupled with the detailed analytical methods, will continue to be an invaluable tool in the fields of dermatology, pharmacology, and drug discovery.

Methodological & Application

Application Notes and Protocols for Isoetharine Mesylate Solubility

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of Isoetharine Mesylate in Dimethyl Sulfoxide (DMSO) and various aqueous solutions. The included protocols offer standardized methods for preparing stock solutions and determining solubility, essential for preclinical research and drug development.

Introduction

This compound is a selective beta-2 adrenergic receptor agonist used as a bronchodilator.[1][2] Understanding its solubility is critical for the preparation of stock solutions for in vitro and in vivo studies, ensuring accurate and reproducible experimental results. This document outlines the solubility of this compound in common laboratory solvents and provides detailed protocols for its dissolution.

Solubility Data

The solubility of this compound in DMSO and aqueous solutions is summarized in the table below. It is important to note that for hygroscopic compounds, the use of newly opened DMSO is recommended to achieve optimal solubility.[3] In some cases, gentle heating and sonication may be necessary to facilitate complete dissolution.[3][4]

| Solvent/Solution | Solubility | Molar Equivalent | Notes | Reference |

| DMSO | 125 mg/mL | 372.67 mM | Ultrasonic treatment may be required. | |

| Water (Predicted) | 3.18 mg/mL | 9.48 mM | Predicted value using ALOGPS. | |

| Aqueous Buffer (pH 7.4) | >50.3 µg/mL | >0.15 mM | Experimentally determined mean value. | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 6.20 mM | Clear solution for in vivo formulation. | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 6.20 mM | Clear solution for in vivo formulation. | |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 6.20 mM | Clear solution for in vivo formulation. |

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic water bath

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Accurately weigh the desired amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 125 mg/mL stock solution, add 1 mL of DMSO to 125 mg of this compound).

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes. Gentle heating to 37°C can also aid dissolution.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Stock Solution Preparation Workflow

Kinetic Solubility Determination in Aqueous Buffer

This protocol outlines a general method for determining the kinetic solubility of this compound in an aqueous buffer, adapted from standard high-throughput screening methods.

Materials:

-

This compound DMSO stock solution (e.g., 10 mM)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well filter plates (e.g., 0.45 µm pore size)

-

96-well collection plates

-

Plate shaker

-

UV/Vis spectrophotometer or HPLC system

Procedure:

-

Prepare a series of dilutions of the this compound DMSO stock solution.

-

Add a small volume (e.g., 10 µL) of each DMSO stock solution concentration to a larger volume (e.g., 190 µL) of the aqueous buffer in the wells of a 96-well plate. This results in a final DMSO concentration of 5%.

-

Seal the plate and shake it at room temperature for a set period (e.g., 1.5 to 2 hours) to allow for equilibration.

-

Filter the solutions through the 96-well filter plate into a clean collection plate to remove any precipitate.

-

Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method such as UV/Vis spectrophotometry or HPLC.

-

The highest concentration that remains in solution is considered the kinetic solubility.

Mechanism of Action Signaling Pathway

Isoetharine is a beta-2 adrenergic receptor agonist. Its mechanism of action involves the stimulation of these receptors, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscle, which is the basis for its bronchodilator effect.

Isoetharine Signaling Pathway

References

Application Note and Protocol: Preparation of Isoetharine Mesylate Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Isoetharine mesylate is a selective β2-adrenergic receptor agonist used in research as a bronchodilator.[1][2][3] Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research applications.

2. Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 335.42 g/mol | [1][4] |

| CAS Number | 7279-75-6 | |

| Molecular Formula | C14H25NO6S | |

| Solubility | DMSO: 125 mg/mL (372.67 mM) | |

| Appearance | Solid | N/A |

| Storage (Solid) | 2-8°C |

3. Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

3.1. Materials and Equipment

-

This compound (solid)

-

Anhydrous/molecular sieve-dried DMSO

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2. Procedure